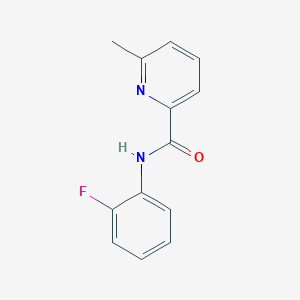
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide, also known as IMPY, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry and drug development. IMPY belongs to the class of pyridine carboxamides and has a molecular formula of C13H11IN2O.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-6-methylpyridine-2-carboxamide is not fully understood, but it is believed to act as a ligand for various receptors in the brain, including the sigma-1 receptor and the imidazoline receptor. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and physiological effects:
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-iodophenyl)-6-methylpyridine-2-carboxamide is its potential as a diagnostic agent for Alzheimer's disease, as it has been shown to selectively bind to beta-amyloid plaques in the brain. However, one of the limitations of N-(4-iodophenyl)-6-methylpyridine-2-carboxamide is its relatively low affinity for its target receptors, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(4-iodophenyl)-6-methylpyridine-2-carboxamide, including the development of more potent derivatives with higher affinity for target receptors, the investigation of its potential as a therapeutic agent for neurodegenerative diseases and cancer, and the optimization of its synthesis and radiolabeling methods for diagnostic imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-6-methylpyridine-2-carboxamide and its potential interactions with other drugs and receptors.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-6-methylpyridine-2-carboxamide involves a multi-step process that begins with the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyruvic acid ethyl ester. This intermediate is then reacted with methylamine to form N-(4-iodophenyl)-2-methylpyridine-2-carboxamide, which is subsequently converted to N-(4-iodophenyl)-6-methylpyridine-2-carboxamide by reacting it with methyl iodide.
Applications De Recherche Scientifique
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of diagnostic and therapeutic agents for various diseases. One of the main areas of research has been in the development of radiolabeled N-(4-iodophenyl)-6-methylpyridine-2-carboxamide derivatives for the imaging of beta-amyloid plaques in Alzheimer's disease. N-(4-iodophenyl)-6-methylpyridine-2-carboxamide has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-3-2-4-12(15-9)13(17)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAALVXTPXFXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)





![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)